molecular formula C4H3NO2 B14501300 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 63801-30-9

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B14501300
CAS No.: 63801-30-9
M. Wt: 97.07 g/mol
InChI Key: PVUWAKOYHKMCJP-UHFFFAOYSA-N
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Description

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one (CAS: 22980-23-0) is a bicyclic heterocyclic compound with a strained [2.2.0] ring system. Its molecular formula is C₅H₄O₂, and it features an oxygen atom at position 2 and a nitrogen atom at position 6 within the bicyclic framework . The compound’s small ring size and heteroatom arrangement contribute to unique electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry.

Properties

CAS No.

63801-30-9

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

2-oxa-6-azabicyclo[2.2.0]hex-5-en-3-one

InChI

InChI=1S/C4H3NO2/c6-4-2-1-5-3(2)7-4/h1-3H

InChI Key

PVUWAKOYHKMCJP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C1C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves the photochemical rearrangement of 2-pyrone. This method utilizes flow photochemistry to achieve a higher throughput compared to traditional batch processes. The reaction time is significantly reduced from 24 hours to just 10 minutes, with an improved throughput of 144 mg/h .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach minimizes reactor fouling and allows for the efficient production of the compound. The use of flow photochemistry in industrial production ensures consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, leading to the opening of the lactone ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, soft and hard nucleophiles, and heteroatomic nucleophiles. These reactions typically occur under mild conditions, allowing for high stereocontrol and selectivity .

Major Products Formed

The major products formed from reactions with this compound include various functionalized derivatives, such as halogenated compounds and nucleophilic addition products. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves its ability to undergo nucleophilic attack, leading to the opening of the lactone ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to participate in specific biochemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one with related bicyclic compounds is provided in Table 1.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Ring System Key Features
This compound 22980-23-0 C₅H₄O₂ [2.2.0] Contains both oxygen (position 2) and nitrogen (position 6); high ring strain.
2-Azabicyclo[2.2.0]hex-5-en-3-one 100465-39-2 C₇H₇NO [2.2.0] Nitrogen at position 2; lacks oxygen, altering electronic properties .
2-Oxa-6-azabicyclo[2.2.2]octane - C₇H₁₁NO [2.2.2] Larger ring system reduces strain; used in fluorination studies .
2,6-Diazabicyclo[2.2.0]hex-5-en-3-one 76599-91-2 C₅H₅N₂O [2.2.0] Two nitrogen atoms (positions 2 and 6); increased basicity compared to oxa analogues .
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane - C₆H₁₀NO⁺Cl⁻ [3.2.0] Expanded ring size (vs. [2.2.0]); chiral centers influence pharmacological activity .

Electronic and Steric Effects

  • Oxygen vs. Nitrogen Substituents : The oxygen atom in this compound introduces electronegative polarization , increasing susceptibility to nucleophilic attack at the carbonyl group compared to nitrogen-rich analogues .
  • Ring Strain : The [2.2.0] system exhibits higher strain than [2.2.2] or [3.2.0] rings, leading to lower thermal stability and greater reactivity in ring-opening reactions .

Research Findings and Challenges

  • Reactivity Unpredictability : Reactions with bicyclic compounds like 2-aza-bicyclo[2.2.0]hex-5-en-3-one (CAS: 100465-39-2) can yield unexpected acyclic products due to intermediate carbocation formation .
  • AI-Driven Drug Discovery: Machine learning models (e.g., TensorFlow 2.2.0) have been used to generate novel bicyclic compounds with "−tinib"-like kinase inhibition profiles, though patentability requires structural distinctness .

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